molecular formula C11H17N3O2 B6611371 tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate CAS No. 2763755-59-3

tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate

Cat. No.: B6611371
CAS No.: 2763755-59-3
M. Wt: 223.27 g/mol
InChI Key: IAOQETCWEQMXBJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group, a pyrazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate typically involves multi-step reactions. One common method includes the reaction of enaminone intermediates with tert-butyl hydrazine hydrochloride in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent mixture of ethyl acetate and water . The reaction conditions, including temperature and reaction time, are carefully controlled to achieve high yield and regioselectivity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines or alcohols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: tert-Butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 3-(1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(3-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the tert-butyl ester group

Properties

IUPAC Name

tert-butyl 2-(1H-pyrazol-5-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-5-9(14)8-4-6-12-13-8/h4,6,9H,5,7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOQETCWEQMXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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